Octachloroquaterphenyl
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Overview
Description
Octachloroquaterphenyl is a chemical compound consisting of a quaterphenyl backbone with eight chlorine atoms attached. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octachloroquaterphenyl typically involves the chlorination of quaterphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of chlorine gas and the potential hazards associated with it.
Chemical Reactions Analysis
Types of Reactions
Octachloroquaterphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of partially dechlorinated derivatives.
Oxidation Reactions: Oxidation can result in the formation of quinones and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions include various substituted quaterphenyls, partially dechlorinated quaterphenyls, and oxidized derivatives like quinones.
Scientific Research Applications
Octachloroquaterphenyl has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of chlorination on aromatic systems.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of octachloroquaterphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Hexachlorobenzene: A chlorinated aromatic compound with six chlorine atoms.
Pentachlorophenol: A chlorinated phenol with five chlorine atoms.
Polychlorinated Biphenyls (PCBs): A group of chlorinated biphenyl compounds with varying degrees of chlorination.
Uniqueness
Octachloroquaterphenyl is unique due to its high degree of chlorination and the quaterphenyl backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
89590-80-7 | |
Molecular Formula |
C24H10Cl8 |
Molecular Weight |
581.9 g/mol |
IUPAC Name |
1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C24H10Cl8/c25-11-1-3-19(27)13(5-11)15-7-23(31)17(9-21(15)29)18-10-22(30)16(8-24(18)32)14-6-12(26)2-4-20(14)28/h1-10H |
InChI Key |
JKXNGANXBOZLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)C3=C(C=C(C(=C3)Cl)C4=C(C=CC(=C4)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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